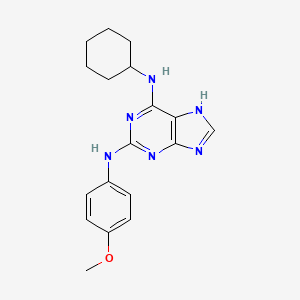
N~6~-Cyclohexyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-Cyclohexyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine: is a synthetic organic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a cyclohexyl group and a methoxyphenyl group attached to the purine core, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N6-Cyclohexyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Core: Starting from a suitable precursor such as 2,6-diaminopurine, the purine core is constructed through cyclization reactions.
Introduction of Substituents: The cyclohexyl and methoxyphenyl groups are introduced via nucleophilic substitution reactions. This may involve the use of cyclohexylamine and 4-methoxyphenylamine as reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Catalysts: To enhance reaction rates and selectivity.
Automated Purification Systems: For efficient separation and purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the purine core or the substituents, potentially yielding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring or the substituents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine or alcohol derivatives.
Substitution Products: Various substituted purine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Novel Compounds:
Biology:
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes, particularly those involved in nucleotide metabolism.
Medicine:
Drug Development: Explored as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer or viral infections.
Industry:
Material Science:
Mecanismo De Acción
The mechanism of action of N6-Cyclohexyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors involved in nucleotide metabolism or signaling pathways. The cyclohexyl and methoxyphenyl groups may enhance binding affinity or selectivity for specific molecular targets.
Comparación Con Compuestos Similares
N6-Benzyladenine: A purine derivative with a benzyl group instead of a cyclohexyl group.
N6-Furfuryladenine: A purine derivative with a furfuryl group instead of a methoxyphenyl group.
N6-Isopentenyladenine: A purine derivative with an isopentenyl group.
Uniqueness: N6-Cyclohexyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine is unique due to the combination of cyclohexyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to other purine derivatives.
Propiedades
Número CAS |
789488-36-4 |
|---|---|
Fórmula molecular |
C18H22N6O |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
6-N-cyclohexyl-2-N-(4-methoxyphenyl)-7H-purine-2,6-diamine |
InChI |
InChI=1S/C18H22N6O/c1-25-14-9-7-13(8-10-14)22-18-23-16-15(19-11-20-16)17(24-18)21-12-5-3-2-4-6-12/h7-12H,2-6H2,1H3,(H3,19,20,21,22,23,24) |
Clave InChI |
OUXOVJOBGZNCCR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=NC3=C(C(=N2)NC4CCCCC4)NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


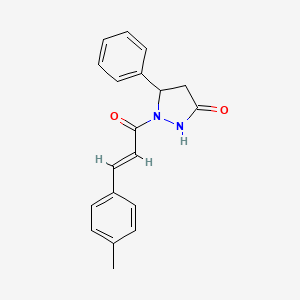
![Acetonitrile, [methyl(1-methylethyl)amino]-](/img/structure/B12923519.png)
![3,6-Bis(diethylamino)-9-(2-((2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethoxy)carbonyl)phenyl)xanthylium chloride](/img/structure/B12923523.png)
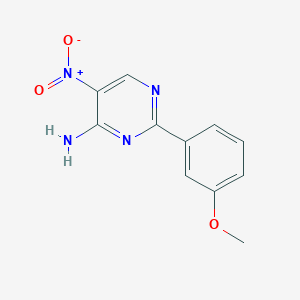
![8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12923534.png)


![N-Butyl-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12923553.png)
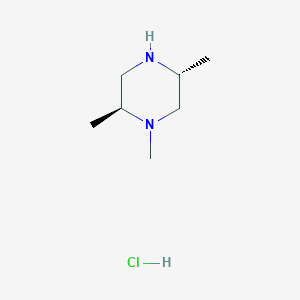

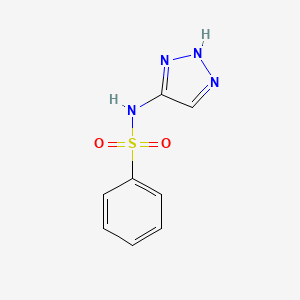
![5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12923586.png)
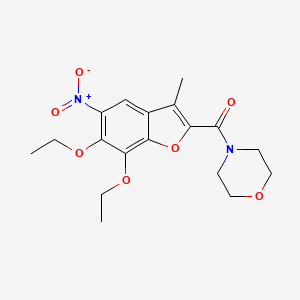
![6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12923599.png)
